(2R)-3-amino-2-fluoropropanoic acid hydrochloride
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Overview
Description
®-3-Amino-2-fluoropropanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a three-carbon chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-fluoropropanoic acid hydrochloride typically involves the introduction of a fluorine atom into a propanoic acid derivative. One common method is the fluorination of a suitable precursor, such as 3-amino-2-hydroxypropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-3-Amino-2-fluoropropanoic acid hydrochloride may involve large-scale fluorination processes using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-fluoropropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-2-fluoropropanol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-3-Amino-2-fluoropropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-fluoropropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate and blocking the active site.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxypropanoic acid: Lacks the fluorine atom, resulting in different chemical properties.
3-Amino-2-chloropropanoic acid: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological effects.
3-Amino-2-bromopropanoic acid: Contains a bromine atom, which affects its chemical behavior and applications.
Uniqueness
®-3-Amino-2-fluoropropanoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2R)-3-amino-2-fluoropropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYOZQFAVJXJTK-HSHFZTNMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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